1'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]spiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4'-piperidine]-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]spiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4’-piperidine]-3-carbohydrazide is a complex organic compound that features a unique spirocyclic structure. This compound is characterized by the presence of multiple functional groups, including a pyridine ring substituted with chlorine and trifluoromethyl groups, a dioxepine ring, an oxazole ring, and a piperidine ring. The combination of these functional groups and rings imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]spiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4’-piperidine]-3-carbohydrazide involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of 3-chloro-5-(trifluoromethyl)pyridine.
Spirocyclic Ring Formation: The pyridine intermediate is then subjected to a cyclization reaction with appropriate reagents to form the spirocyclic dioxepine and oxazole rings.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]spiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4’-piperidine]-3-carbohydrazide undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the oxazole ring, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced oxazole derivatives, and substituted pyridine derivatives .
Scientific Research Applications
1’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]spiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4’-piperidine]-3-carbohydrazide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]spiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4’-piperidine]-3-carbohydrazide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.
2-amino-3-chloro-5-(trifluoromethyl)pyridine: Another related compound with similar structural features.
3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole: A compound with a similar pyridine ring and chlorine substitution.
Uniqueness
1’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]spiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4’-piperidine]-3-carbohydrazide is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. The presence of multiple functional groups and rings allows for diverse chemical reactivity and potential biological activities .
Properties
IUPAC Name |
1'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]spiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4'-piperidine]-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClF3N5O4/c18-11-5-9(17(19,20)21)6-23-14(11)26-3-1-16(2-4-26)28-7-10-12(8-29-16)30-25-13(10)15(27)24-22/h5-6,10,12H,1-4,7-8,22H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIUGERMORURLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCC3C(CO2)ON=C3C(=O)NN)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF3N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.